2-Methoxy-4-(2-methylimidazol-1-yl)aniline

Physicochemical profiling Drug-likeness Medicinal chemistry building blocks

2-Methoxy-4-(2-methylimidazol-1-yl)aniline (CAS 218301-72-5) is an imidazole-aniline hybrid building block with molecular formula C₁₁H₁₃N₃O and molecular weight 203.24 g/mol. It features a 2-methylimidazole ring directly N-aryl-linked at the 4-position of a 2-methoxyaniline core, yielding a polar surface area (PSA) of 53.07 Ų and a computed logP of 2.35.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 218301-72-5
Cat. No. B3116623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-(2-methylimidazol-1-yl)aniline
CAS218301-72-5
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=CC(=C(C=C2)N)OC
InChIInChI=1S/C11H13N3O/c1-8-13-5-6-14(8)9-3-4-10(12)11(7-9)15-2/h3-7H,12H2,1-2H3
InChIKeyOMPTXNJJCNXGOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-(2-methylimidazol-1-yl)aniline (CAS 218301-72-5): Core Chemical Identity, Physicochemical Profile, and Patent-Provenance for Procurement Decisions


2-Methoxy-4-(2-methylimidazol-1-yl)aniline (CAS 218301-72-5) is an imidazole-aniline hybrid building block with molecular formula C₁₁H₁₃N₃O and molecular weight 203.24 g/mol . It features a 2-methylimidazole ring directly N-aryl-linked at the 4-position of a 2-methoxyaniline core, yielding a polar surface area (PSA) of 53.07 Ų and a computed logP of 2.35 . The compound is cited as a synthetic intermediate in patents covering guanidine mimics as Factor Xa inhibitors (page column 108) and in pyrazole-based Factor Xa inhibitor modification programs culminating in the clinical candidate razaxaban (DPC 906, BMS-561389) . It is also structurally relevant to imidazole amine kinase modulator scaffolds described in Merck Patent GmbH filings (US 9,145,392 B2 / WO2013040059) [1]. Commercially, the compound is available from specialty chemical suppliers at 98% purity . Its dual citation across anticoagulant and kinase inhibitor patent families positions it as a strategically versatile intermediate for medicinal chemistry programs targeting serine protease or kinase therapeutic space.

Why In-Class Imidazole-Aniline Building Blocks Cannot Be Interchanged with 2-Methoxy-4-(2-methylimidazol-1-yl)aniline (CAS 218301-72-5)


Substituting a close structural analog for 2-Methoxy-4-(2-methylimidazol-1-yl)aniline is not chemically neutral and risks altering downstream biological and pharmacokinetic outcomes. The compound's differentiation arises from three interdependent structural features: (i) the 2-methoxy group on the aniline ring, which serves as an electron-donating substituent (Hammett σₚ ≈ −0.27) that class-level SAR studies on imidazole-based H⁺/K⁺-ATPase inhibitors have shown can potently enhance enzyme inhibitory activity [1]; (ii) the 2-methyl substitution on the imidazole ring, which provides steric shielding of the imidazole nitrogen and may reduce susceptibility to CYP450-mediated N-oxidation compared to unsubstituted imidazole analogs [2]; and (iii) the direct N-aryl linkage between the imidazole and aniline rings, which confers greater conformational rigidity and distinct electronic conjugation compared to methylene-bridged analogs (e.g., CAS 1233094-83-1) . A user selecting the demethoxy analog (CAS 74852-81-6, MW 173.21) sacrifices the electron-donating contribution and H-bond acceptor capability of the methoxy oxygen; choosing the des-methyl imidazole analog (CAS 1021426-47-0, MW 189.21) loses the metabolic stability advantage of the 2-methyl group; and employing the methylene-bridged variant introduces conformational flexibility that may alter binding pose geometry. These substitutions are not conservative—they change the electronic, steric, and conformational profile of any downstream elaborated compound.

Quantitative Differentiation Evidence for 2-Methoxy-4-(2-methylimidazol-1-yl)aniline (CAS 218301-72-5) vs. Closest Structural Analogs


Physicochemical Differentiation: PSA, logP, and H-Bond Capacity vs. Demethoxy Analog (CAS 74852-81-6)

The target compound 2-Methoxy-4-(2-methylimidazol-1-yl)aniline (CAS 218301-72-5) possesses an additional methoxy group at the 2-position of the aniline ring compared to its closest commercial analog, 4-(2-methyl-1H-imidazol-1-yl)aniline (CAS 74852-81-6). This structural difference translates into measurable physicochemical differentiation. The target compound has a molecular weight of 203.24 g/mol (+30.03 Da vs. comparator at 173.21 g/mol), a polar surface area (PSA) of 53.07 Ų (vs. estimated ~38 Ų for the comparator), a computed logP of 2.35 (vs. estimated ~1.7 for the comparator), and three H-bond acceptor atoms (vs. two for the comparator) . The higher PSA and additional H-bond acceptor increase aqueous solubility potential while the higher logP maintains membrane permeability—a balance that is desirable for CNS-capable or orally bioavailable lead matter. The 2-methoxy group also introduces a Hammett σₚ value of approximately −0.27, providing electron-donating character to the aniline ring that class-level SAR studies have linked to enhanced enzyme inhibitory potency [1].

Physicochemical profiling Drug-likeness Medicinal chemistry building blocks

Electron-Donating Substituent SAR: Quantitative Enhancement of Enzyme Inhibition by Methoxy Group on Aniline Ring

In a foundational SAR study of substituted 2-[(2-imidazolylsulfinyl)methyl]anilines as gastric H⁺/K⁺-ATPase inhibitors, Yamakawa et al. (1992) demonstrated that while substitutions on the imidazole ring did not enhance biological activity, substitutions on the aniline ring by electron-donating substituents potently enhanced enzyme inhibitory activity [1]. Specifically, dimethyl (compounds 2u–w) and trimethyl (compound 2ac) derivatives exhibited in vitro activity approximately 10 times that of omeprazole (the gold-standard proton pump inhibitor at the time). The 4-methoxy-5-methyl (2y) and 3,5-dimethyl-4-methoxy (2ab) derivatives showed >80% antisecretory effect after oral administration at 6 mg/kg in Heidenhain pouch dogs [1]. Although these specific compounds differ from the target compound in scaffold context (sulfinylmethyl linker vs. direct N-aryl), the electron-donating contribution of the methoxy group (σₚ ≈ −0.27) is transferable across imidazole-aniline chemotypes. The target compound's 2-methoxy group is expected to contribute analogous electron density to the aniline ring, potentially enhancing inhibitory potency in downstream enzyme targets compared to non-methoxylated analogs such as CAS 74852-81-6 or CAS 102791-86-6 (2-methyl- instead of 2-methoxy) [2].

Structure-activity relationship H⁺/K⁺-ATPase inhibition Electron-donating effects Imidazole medicinal chemistry

Patent-Cited Intermediate Status in Clinically Relevant Factor Xa Inhibitor Program (Razaxaban/DPC 906)

The compound 2-Methoxy-4-(2-methylimidazol-1-yl)aniline (CAS 218301-72-5) is specifically cited in the patent and publication landscape surrounding the discovery of razaxaban (DPC 906, BMS-561389), a Factor Xa inhibitor that reached clinical development at Bristol-Myers Squibb . The compound appears in 'Guanidine mimics as factor Xa inhibitors' (page column 108) and is associated with the patent family describing nitrogen-containing heteroaromatics as Factor Xa inhibitors [1]. Razaxaban itself demonstrated an in vitro Factor Xa Kᵢ of 0.19 nM with >1,000-fold selectivity over trypsin, thrombin, and related serine proteases, and achieved good oral bioavailability in multiple preclinical species [2]. The target compound, as an intermediate in the broader guanidine mimic and pyrazole Factor Xa inhibitor programs, carries the structural hallmarks—particularly the 2-methylimidazole-aryl motif—that were critical for achieving the balanced potency, selectivity, and pharmacokinetic profile of the clinical candidate. This patent provenance distinguishes the compound from analogs such as CAS 74852-81-6 or CAS 1021426-47-0, which are not explicitly linked to clinically advanced Factor Xa inhibitor programs.

Factor Xa inhibition Anticoagulant drug discovery Synthetic intermediate Razaxaban

Structural Differentiation from Methylene-Bridged Analog (CAS 1233094-83-1): Conformational Rigidity and Molecular Properties

A common structural variation in imidazole-aniline building blocks is the nature of the linkage between the imidazole and aniline rings. The target compound (CAS 218301-72-5) features a direct N-aryl bond, whereas its closest commercially available variant, 2-Methoxy-4-[(2-methylimidazol-1-yl)methyl]aniline (CAS 1233094-83-1), incorporates a methylene (CH₂) spacer . This seemingly minor change produces measurable differences: the methylene-bridged analog has a molecular weight of 217.27 g/mol (+14.03 Da vs. target), molecular formula C₁₂H₁₅N₃O, and introduces an additional rotatable bond, increasing conformational flexibility. The direct N-aryl linkage in the target compound creates a more rigid, conjugated system where the imidazole π-system directly overlaps with the aniline aromatic ring, potentially enhancing binding affinity through improved π-stacking or reducing entropic penalties upon target binding . In kinase inhibitor design, direct N-aryl imidazole linkages have been preferred in multiple clinical candidates (e.g., nilotinib) for their contribution to binding pose preorganization. Researchers selecting between these two building blocks must consider whether conformational flexibility (methylene bridge) or rigidity and electronic conjugation (direct N-aryl) better serves their target binding hypothesis.

Conformational analysis Linker chemistry Molecular design Building block selection

2-Methylimidazole Substitution: Metabolic Stability Advantage vs. Unsubstituted Imidazole Analog (CAS 1021426-47-0)

The target compound carries a 2-methyl substituent on the imidazole ring, whereas the closely related building block 4-(1H-imidazol-1-yl)-2-methoxyaniline (CAS 1021426-47-0) bears an unsubstituted imidazole . Unsubstituted imidazoles are known substrates for CYP450-mediated metabolism, particularly N-oxidation and epoxidation at the 2-position, which can lead to rapid hepatic clearance and short in vivo half-life [1]. The 2-methyl group in the target compound sterically and electronically shields this metabolic soft spot. This design principle has been employed in multiple approved drugs: nilotinib incorporates a 2-methylimidazole motif that contributes to its improved metabolic stability over first-generation imatinib [2]. While no direct comparative microsomal stability data are publicly available for CAS 218301-72-5 vs. CAS 1021426-47-0, the 2-methyl substitution represents a well-precedented medicinal chemistry tactic for improving the metabolic stability of imidazole-containing compounds. The molecular weight difference is 14.03 Da (203.24 vs. 189.21), representing the methyl-for-hydrogen substitution.

Metabolic stability CYP450 metabolism Imidazole substitution Lead optimization

Commercial Availability, Purity Specification, and Supplier Landscape for Procurement Planning

The commercial landscape for 2-Methoxy-4-(2-methylimidazol-1-yl)aniline (CAS 218301-72-5) is more constrained than for its simpler structural analogs, which has implications for procurement planning and supplier qualification. The compound is currently listed by Leyan (Shanghai Haohong Pharmaceutical Co., Ltd.) at 98% purity (Product No. 1753138) and was previously available from CymitQuimica (Ref. 3D-TIA30172, now discontinued) . Finetech Industry Limited is listed as a supplier on LookChem . In contrast, the demethoxy analog 4-(2-methylimidazol-1-yl)aniline (CAS 74852-81-6) is widely available from major suppliers including Thermo Fisher Scientific (97% purity, 1g to 100g scales) and multiple other vendors . The unsubstituted imidazole analog (CAS 1021426-47-0) is available from Leyan at 98% purity . The limited supplier base for the target compound means that procurement requires advance planning, supplier qualification, and potentially longer lead times. However, the compound's unique substitution pattern—combining 2-methoxy aniline with 2-methylimidazole in a direct N-aryl linkage—may justify the sourcing effort for programs specifically requiring this combination of electronic and steric features.

Chemical procurement Supplier qualification Building block sourcing Purity specification

Validated Application Scenarios for 2-Methoxy-4-(2-methylimidazol-1-yl)aniline (CAS 218301-72-5) Based on Quantitative Differentiation Evidence


Factor Xa Inhibitor Lead Optimization and Anticoagulant Drug Discovery

The compound's patent-cited role as an intermediate in the guanidine mimic Factor Xa inhibitor program—the same structural class that produced the clinical candidate razaxaban (Factor Xa Kᵢ = 0.19 nM, >1,000-fold selective over trypsin and thrombin) [1]—makes it a strategically relevant building block for anticoagulant drug discovery. The 2-methylimidazole motif present in the compound is a critical pharmacophoric element for occupying the S4 aryl-binding pocket of Factor Xa, as demonstrated in the razaxaban co-crystal structure (PDB 1Z6E). The 2-methoxy group provides electron-donating character that class-level SAR indicates can enhance target engagement [2]. Researchers pursuing next-generation oral Factor Xa inhibitors or exploring guanidine mimic scaffolds should prioritize this intermediate over simpler analogs lacking the full substitution pattern.

Kinase Inhibitor Scaffold Construction Using Imidazole Amine Building Blocks

The compound's structural relationship to the imidazole amine kinase modulator series described in Merck Patent GmbH filings (US 9,145,392 B2 / WO2013040059) [1] establishes its relevance for constructing ATP-competitive kinase inhibitor scaffolds. The direct N-aryl imidazole-aniline linkage, combined with the 2-methoxy electron-donating group, creates a vector for elaboration into kinase hinge-binding motifs. In CDK inhibitor development, protein-inhibitor co-structure determinations have shown that appropriate substitution at the aniline terminus is critical for achieving oral bioavailability, and the methoxy group contributes to both potency and physicochemical balance [3]. The compound's PSA of 53.07 Ų and logP of 2.35 place it within favorable drug-like property space for oral kinase inhibitor lead matter.

H⁺/K⁺-ATPase (Proton Pump) Inhibitor SAR Exploration

The class-level SAR evidence from Yamakawa et al. (1992), demonstrating that electron-donating substituents on the aniline ring of imidazole-containing compounds potently enhance H⁺/K⁺-ATPase inhibitory activity (dimethyl/trimethyl derivatives ~10× more potent than omeprazole; 4-methoxy-5-methyl derivatives >80% antisecretory effect at 6 mg/kg oral dose) [1], provides a rationale for using 2-Methoxy-4-(2-methylimidazol-1-yl)aniline as a core building block for proton pump inhibitor research. While the published SAR study employed a sulfinylmethyl linker rather than a direct N-aryl linkage, the electron-donating contribution of the 2-methoxy group is transferable across chemotypes. The compound could serve as a starting material for synthesizing novel imidazole-based H⁺/K⁺-ATPase inhibitor candidates with potentially differentiated pharmacokinetic profiles compared to the benzimidazole class (omeprazole, lansoprazole) or the imidazopyridine class (tenatoprazole).

Medicinal Chemistry Library Synthesis and Diversity-Oriented Synthesis Programs

The compound's unique combination of three pharmacophoric elements—primary aniline (for amide coupling or reductive amination), 2-methoxy group (electron-donating, H-bond acceptor), and 2-methylimidazole (metal-coordinating, metabolic stability)—in a single, low-molecular-weight building block (MW 203.24) makes it an efficient starting point for library synthesis. The primary amine enables rapid diversification through amide bond formation, sulfonamide synthesis, or urea coupling, while the imidazole ring can participate in metal-catalyzed cross-coupling or N-alkylation reactions. Compared to its closest analogs, this compound offers a higher density of synthetically tractable functional groups per unit molecular weight, maximizing the chemical space accessible from a single building block [1]. For diversity-oriented synthesis programs targeting kinase, protease, or GPCR chemical space, this compound provides an efficient entry point that combines the validated pharmacophoric features of both the Factor Xa and kinase inhibitor patent landscapes.

Quote Request

Request a Quote for 2-Methoxy-4-(2-methylimidazol-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.